molecular formula C27H26N4O5S B2696995 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689771-86-6

3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one

Cat. No. B2696995
CAS RN: 689771-86-6
M. Wt: 518.59
InChI Key: ZQDYWELHLINUPH-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one is a useful research compound. Its molecular formula is C27H26N4O5S and its molecular weight is 518.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications Research has shown that certain heterocyclic compounds, including quinazolinone derivatives, initiate ROS (Reactive Oxygen Species) accumulation leading to apoptotic cell death in human bone cancer cells. This mechanism suggests their potential as therapeutic agents targeting cancer cell proliferation and survival (G. Lv & C. Yin, 2019). Additionally, quinazolinone derivatives have been found to act as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors, indicating their utility in cancer treatment (Mu-Tian Cui et al., 2017).

Corrosion Inhibition Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Their inhibition efficiencies were found to increase with concentration, suggesting their utility in protecting metallic surfaces from corrosion, which is crucial in industrial applications (N. Errahmany et al., 2020).

Antimicrobial and Anti-inflammatory Activities Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. This research suggests that modifications at certain positions on the quinazolinone ring can enhance these activities, offering potential for the development of new therapeutic agents (B. Dash et al., 2017).

Synthesis and Pharmacological Screening Novel quinazolinone derivatives have been synthesized and screened for various pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects. The diversity in the biological activities of these compounds underscores their potential as versatile pharmacological agents (V. Alagarsamy et al., 2011).

Antihypertensive Properties Research into quinazolinone derivatives has also included their potential antihypertensive effects. Some derivatives have been evaluated for their ability to lower blood pressure, indicating their potential utility in the treatment of hypertension (M. Rahman et al., 2014).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-35-23-9-4-19(5-10-23)17-30-26(32)24-16-22(29-12-14-36-15-13-29)8-11-25(24)28-27(30)37-18-20-2-6-21(7-3-20)31(33)34/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYWELHLINUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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